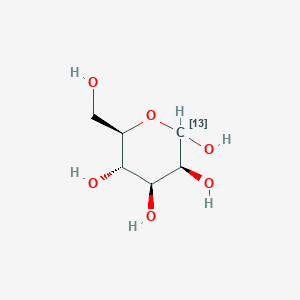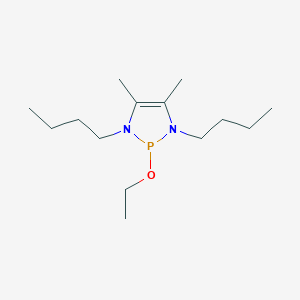
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DPPE and has been extensively studied for its applications in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of DPPE is not fully understood. However, it is believed that DPPE interacts with cell membranes, leading to changes in membrane fluidity and permeability. DPPE has also been shown to interact with various proteins and enzymes, leading to changes in their activity.
Biochemical And Physiological Effects
DPPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPPE can induce apoptosis in cancer cells, leading to cell death. DPPE has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of DPPE is its high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of DPPE is its potential toxicity, which must be taken into consideration when using DPPE in lab experiments.
Future Directions
There are many potential future directions for the study of DPPE. One area of interest is the development of DPPE-based drug delivery systems for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the development of new synthetic methods for DPPE and its derivatives. Additionally, the mechanism of action of DPPE and its interactions with cell membranes and proteins require further investigation.
Synthesis Methods
DPPE can be synthesized through a series of chemical reactions. One of the most common methods for synthesizing DPPE is through the reaction of 2-bromo-1,3-dimethylimidazolinium bromide and sodium phosphide. This reaction results in the formation of DPPE, which can be further purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
DPPE has been extensively studied for its potential applications in various scientific fields. In organic chemistry, DPPE has been used as a ligand for various metal catalysts, including palladium and copper. DPPE has also been used as a precursor for the synthesis of various organic compounds, including heterocycles and chiral compounds.
In biochemistry and medicinal chemistry, DPPE has been studied for its potential applications as a drug delivery agent. DPPE has been shown to have high affinity for cell membranes, making it a potential candidate for drug delivery. DPPE has also been shown to have anticancer properties, making it a potential candidate for cancer treatment.
properties
CAS RN |
141968-97-0 |
|---|---|
Product Name |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
Molecular Formula |
C14H29N2OP |
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1,3-dibutyl-2-ethoxy-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2OP/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)18(15)17-8-3/h6-12H2,1-5H3 |
InChI Key |
HDRGJOIDQKNWSQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
Canonical SMILES |
CCCCN1C(=C(N(P1OCC)CCCC)C)C |
Other CAS RN |
141968-97-0 |
synonyms |
1,3,2-Diazaphosphol-4-ene, 2-ethoxy-1,3-dibutyl-4,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



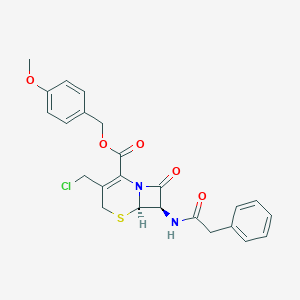
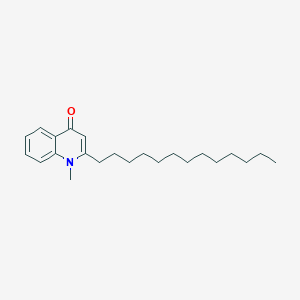
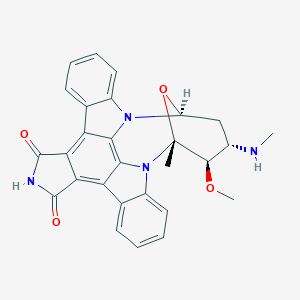
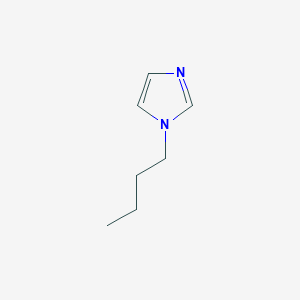
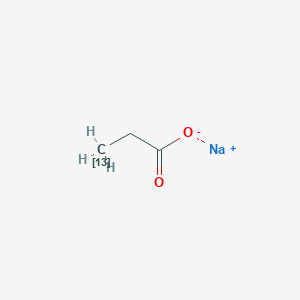
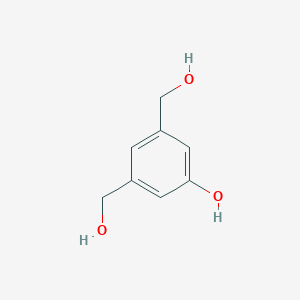
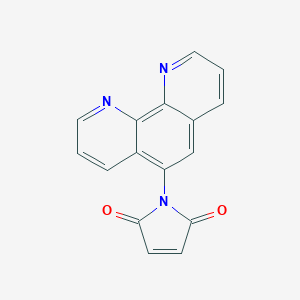
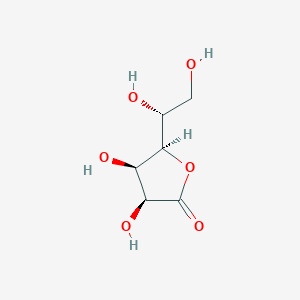
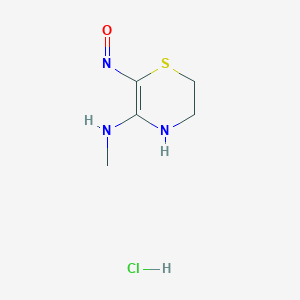
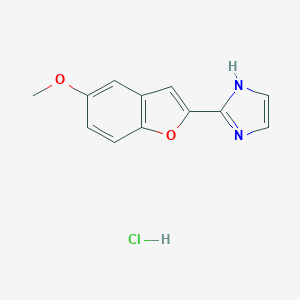
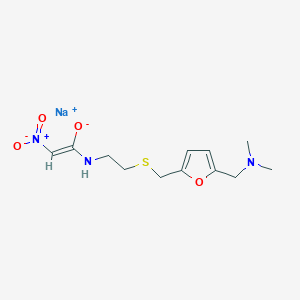
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)

